![molecular formula C14H19Br2NO B14635203 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol CAS No. 53500-33-7](/img/structure/B14635203.png)
2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol is a complex organic compound with the molecular formula C14H18Br2N2O This compound is characterized by the presence of two bromine atoms, a phenol group, and a cyclohexylmethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a phenol derivative, followed by the introduction of the cyclohexylmethylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like Lewis acids to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products
The major products formed from these reactions include quinones, debrominated phenols, and various substituted phenol derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the bromine atoms can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}aniline
- 2,6-Dibromo-4-methylphenol
- 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}aniline
Uniqueness
Compared to similar compounds, 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol is unique due to the presence of both bromine atoms and the cyclohexylmethylamino group, which confer distinct chemical reactivity and biological activity. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
53500-33-7 |
|---|---|
Molecular Formula |
C14H19Br2NO |
Molecular Weight |
377.11 g/mol |
IUPAC Name |
2,4-dibromo-6-[(cyclohexylmethylamino)methyl]phenol |
InChI |
InChI=1S/C14H19Br2NO/c15-12-6-11(14(18)13(16)7-12)9-17-8-10-4-2-1-3-5-10/h6-7,10,17-18H,1-5,8-9H2 |
InChI Key |
NPFSTXMXKZGJQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNCC2=C(C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


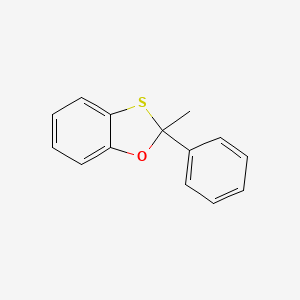
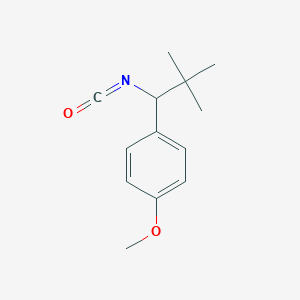

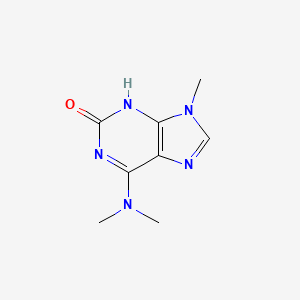
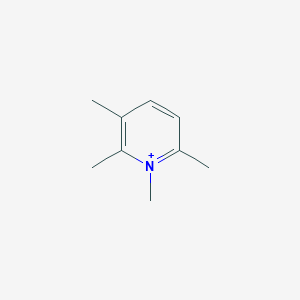
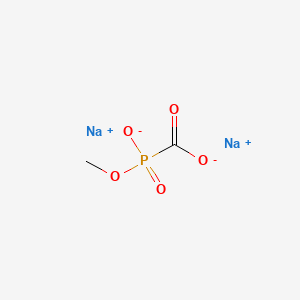
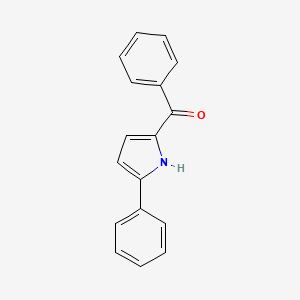
![Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B14635174.png)


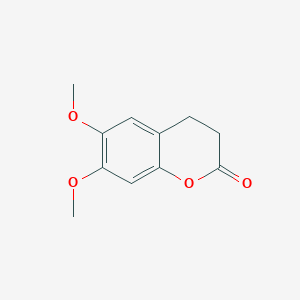
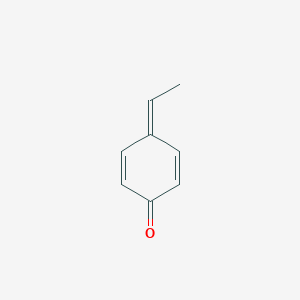

![1H-Pyrrolo[3,2,1-IJ]quinazoline](/img/structure/B14635215.png)
